molecular formula C17H19N3O4S2 B2603862 N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1219355-37-9

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2603862
CAS No.: 1219355-37-9
M. Wt: 393.48
InChI Key: VLQFZXJOEAMMPD-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide likely involves multiple steps, including the formation of the thiophene ring, the introduction of the carbamoyl and phenyl groups, and the construction of the pyrrolidine ring. Common synthetic methods might include:

    Cyclization reactions: to form the thiophene ring.

    Amidation reactions: to introduce the carbamoyl group.

    Sulfonylation reactions: to attach the methylsulfonyl group.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve:

    Catalysts: to increase reaction efficiency.

    Continuous flow reactors: for better control over reaction conditions.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and other functional groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Functional groups can be substituted with others to create derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and functional groups.

    Materials Science: Use in the development of new materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action for N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide would depend on its specific interactions with biological targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide: can be compared with other thiophene or pyrrolidine derivatives.

    Thiophene derivatives: Known for their electronic properties and use in organic electronics.

    Pyrrolidine derivatives: Often explored for their biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique properties and activities not found in other compounds.

Properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-26(23,24)20-9-5-8-13(20)16(22)19-17-12(15(18)21)10-14(25-17)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQFZXJOEAMMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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